molecular formula C24H24FN7O2 B2532789 (4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone CAS No. 923513-58-0

(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone

Cat. No. B2532789
CAS RN: 923513-58-0
M. Wt: 461.501
InChI Key: NDXJUQIBUBXBAG-UHFFFAOYSA-N
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Description

The compound (4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone is a derivative of the triazolopyrimidine class . Triazolopyrimidines are known to inhibit the stress response of general control nonderepressible 2 kinase (GCN2), and may be useful as chemotherapeutic drugs for the treatment of cancer .


Synthesis Analysis

The synthesis of similar compounds involves a three-step reaction sequence. An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine .


Molecular Structure Analysis

The molecular structure of similar compounds was determined by 1D and 2D NMR spectroscopy and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include a one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were determined using various techniques, including 1D and 2D NMR spectroscopy and X-ray crystallography .

Scientific Research Applications

Anticancer Activity

The compound has shown promise as an anticancer agent. Researchers have investigated its effects on various cancer cell lines, including lung (A549), breast (MCF-7), and cervical (HeLa) cancer cells. Notably, it exhibited excellent anti-tumor activity with low IC50 values against these cell lines . Further studies are needed to elucidate its mechanism of action and potential for clinical use.

Antimicrobial Properties

The compound has been evaluated for its antibacterial potential. Analogous derivatives containing a 2-thiopyridine moiety have demonstrated improved activity against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) . These findings suggest its potential as an antimicrobial agent.

Enzyme Inhibition

The compound interacts with enzymes, making it relevant for enzyme inhibition studies. It has been investigated as a carbonic anhydrase inhibitor, cholinesterase inhibitor, alkaline phosphatase inhibitor, and anti-lipase agent. Additionally, it shows aromatase inhibition properties . These interactions may have implications for drug design and development.

Antitubercular Activity

Triazolothiadiazines, including this compound, have been studied for their antitubercular properties. Researchers have explored their potential as agents against Mycobacterium tuberculosis, the causative agent of tuberculosis. Further studies could reveal their efficacy and mechanism of action .

Mechanism of Action

The mechanism of action of similar compounds involves the inhibition of GCN2-mediated elF2alpha phosphorylation .

Future Directions

The future directions for research on this compound could involve further exploration of its potential as a chemotherapeutic drug for the treatment of cancer . Additionally, more research could be done to better understand its physical and chemical properties, as well as its safety and hazards.

properties

IUPAC Name

[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(4-propan-2-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN7O2/c1-16(2)34-20-8-6-17(7-9-20)24(33)31-12-10-30(11-13-31)22-21-23(27-15-26-22)32(29-28-21)19-5-3-4-18(25)14-19/h3-9,14-16H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXJUQIBUBXBAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone

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